![molecular formula C22H20ClN3O4 B2592527 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1251698-17-5](/img/no-structure.png)

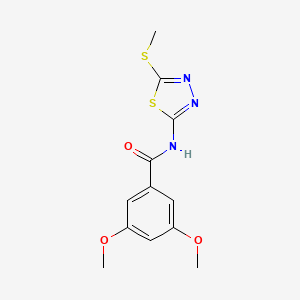

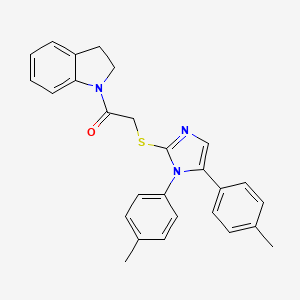

2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are often used in medicinal chemistry as they have a broad spectrum of activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various amines . For instance, the synthesis of coumarin-pyrimidine derivatives involves a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol .

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

Chemical reactions involving similar compounds often proceed under mild reaction conditions and can be executed in gram scale . They also highlight broad functional group tolerance .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized using techniques like Thin Layer Chromatography (TLC) and NMR spectroscopy .

科学的研究の応用

- The title compound exhibits aphicidal activity against aphids such as Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (77.5%). Aphids are common pests in agriculture, and controlling their population is crucial for crop health .

- The compound also displays antifungal activity against Pythium aphanidermatum (with an inhibition rate of 62.0%). Antifungal agents are essential for managing plant diseases caused by fungi .

- Substituted triazine compounds, including this one, have gained attention for their medicinal applications. They are used as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, bactericides, herbicides, and insecticides .

- The hexahydro-1,3,5-triazine structure is simple and versatile. It has been associated with insecticidal, antifungal, herbicidal, and antiviral activities .

- The electron-withdrawing NO₂ group plays a crucial role in providing insecticidal properties. It has been effective against various pests, including aphids and other insects .

- Benzyl groups have exhibited outstanding activities in insecticides and fungicides. For instance, Pyridaben (an insecticide) and Cyflufenamid (a fungicide) contain benzyl moieties .

Aphicidal Activity

Antifungal Properties

Triazine Derivatives in Medicine

Hexahydro-1,3,5-triazine Scaffold

Role of NO₂ Group

Benzyl Groups in Pesticides

作用機序

Pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated using in vitro assays. For instance, the minimum inhibitory concentration (MIC) of the compounds against various strains can be assayed using the standard broth microdilution method, and cell toxicity can be determined using the MTT assay .

将来の方向性

The development of new compounds using cost-effective processes is critical to reduce disease incidence and accomplish various health strategy milestones . The future directions in this field could involve the design and synthesis of novel series of pyrido[2,3-d]pyrimidine derivatives as potential inhibitors against various targets .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate to form 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide, which is then converted to the final product by N-isopropylation.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate", "acetic anhydride", "isopropylamine", "triethylamine", "dichloromethane", "ethanol", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate in the presence of acetic anhydride and triethylamine in dichloromethane to form 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide.", "Step 2: N-isopropylation of 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide with isopropylamine in ethanol in the presence of sodium bicarbonate and sodium chloride to form the final product, 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide." ] } | |

CAS番号 |

1251698-17-5 |

製品名 |

2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide |

分子式 |

C22H20ClN3O4 |

分子量 |

425.87 |

IUPAC名 |

2-[1-[(4-chlorophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C22H20ClN3O4/c1-13(2)24-18(27)12-26-21(28)20-19(16-5-3-4-6-17(16)30-20)25(22(26)29)11-14-7-9-15(23)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,24,27) |

InChIキー |

MWZNEKPBUQJKHG-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)

![2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2592446.png)

![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2592449.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2592454.png)

methanone](/img/structure/B2592459.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2592463.png)